molecular formula C11H16O2S2 B12798133 S-(tert-Butyl) 4-methylbenzenesulfonothioate CAS No. 2943-19-3

S-(tert-Butyl) 4-methylbenzenesulfonothioate

Cat. No.: B12798133
CAS No.: 2943-19-3
M. Wt: 244.4 g/mol
InChI Key: DWUPUYSPVAQOBQ-UHFFFAOYSA-N
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Description

S-(tert-Butyl) 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C11H16O2S2. It is a sulfonothioate derivative, which means it contains both sulfonyl and thioether functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(tert-Butyl) 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with tert-butyl halides. The reaction proceeds smoothly under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: S-(tert-Butyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(tert-Butyl) 4-methylbenzenesulfonothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-S bonds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(tert-Butyl) 4-methylbenzenesulfonothioate involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity .

Comparison with Similar Compounds

  • S-(tert-Butyl) 4-methylbenzenesulfonamide
  • S-(tert-Butyl) 4-methylbenzenesulfonate
  • S-(tert-Butyl) 4-methylbenzenesulfonyl chloride

Uniqueness: S-(tert-Butyl) 4-methylbenzenesulfonothioate is unique due to its sulfonothioate functional group, which imparts distinct reactivity compared to sulfonamides, sulfonates, and sulfonyl chlorides. This makes it particularly valuable in synthetic organic chemistry for the formation of C-S bonds .

Properties

CAS No.

2943-19-3

Molecular Formula

C11H16O2S2

Molecular Weight

244.4 g/mol

IUPAC Name

1-tert-butylsulfanylsulfonyl-4-methylbenzene

InChI

InChI=1S/C11H16O2S2/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3

InChI Key

DWUPUYSPVAQOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC(C)(C)C

Origin of Product

United States

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